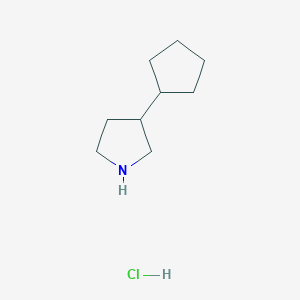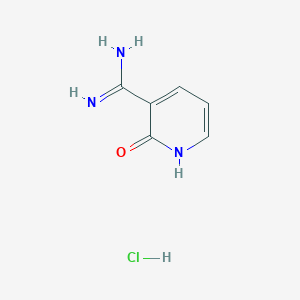
N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide
概要
説明
“N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide” is a compound that contains an amide group (-CONH2), a methoxy group (-OCH3), an amino group (-NH2), and a chloro group (-Cl). It’s likely to be a solid at room temperature .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid chloride or an ester to form the amide. The methoxy group could be introduced through a Williamson ether synthesis or a similar method .Molecular Structure Analysis
The molecular structure of this compound would likely be planar around the amide group, due to the resonance between the nitrogen’s lone pair and the carbonyl group. The chlorine atom would likely cause the molecule to be polar .Chemical Reactions Analysis
This compound could undergo various reactions. The amide group could be hydrolyzed to give an amine and a carboxylic acid. The methoxy group could be cleaved with strong acid. The amino group could be acylated or alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .科学的研究の応用
Pharmacological Properties and Clinical Use
Compounds similar to "N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide" have been extensively reviewed for their pharmacological properties and clinical applications. For example, metoclopramide, which is structurally different but shares functional pharmacological properties, has been advocated for use in gastrointestinal diagnostics and in treating various types of vomiting and functional gastrointestinal disorders. It is notable for its effects on motility of the gastrointestinal tract and has been shown to facilitate procedures such as radiological identification of lesions and emergency endoscopy. Additionally, it is effective in reducing post-operative vomiting and radiation sickness, among other uses. Its pharmacodynamic studies have established rapid effects on the gastrointestinal tract's motility following oral or intravenous administration, including improved resting tone of the esophageal sphincter and accelerated gastric emptying (Pinder et al., 2012).
Environmental Impact
Research on compounds with similar structures or functions has also extended to their environmental impact, particularly concerning their persistence, biodegradability, and potential as endocrine disruptors. For instance, parabens, which are widely used as preservatives in food, cosmetics, and pharmaceuticals, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite being relatively well eliminated from wastewater, they are ubiquitous in surface water and sediments due to continuous introduction into the environment. Studies have indicated that methylparaben and propylparaben predominate, reflecting the composition of paraben mixtures in consumer products. Such research underscores the importance of understanding the environmental footprint of chemical compounds, including those related to "this compound" (Haman et al., 2015).
Novel Synthesis and Pharmaceutical Applications
The synthesis of pharmaceutical impurities and novel compounds is a critical area of research, providing insights into the development of new drugs and the optimization of existing ones. Studies focusing on the novel synthesis of compounds like omeprazole and other proton pump inhibitors reveal the complexities and challenges of pharmaceutical chemistry, including the management of impurities and the pursuit of efficiency and specificity in drug action. This area of research is crucial for expanding the applications of compounds within the same class as "this compound" and enhancing therapeutic outcomes (Saini et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(5-amino-2-chlorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-13-8-10(16)4-7-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVUMSVRBDBXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1462371.png)

![8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1462376.png)



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1462381.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol](/img/structure/B1462383.png)